4,5,6,7-tetrabromo-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5,6,7-TETRABROMO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a brominated isoindole derivative This compound is known for its unique structural properties, which include multiple bromine atoms and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRABROMO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the bromination of isoindole derivatives. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-TETRABROMO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4,5,6,7-TETRABROMO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as flame retardants or UV absorbers.
Mechanism of Action
The mechanism of action of 4,5,6,7-TETRABROMO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets in biological systems. The bromine atoms and methoxyphenyl group contribute to its binding affinity and reactivity with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-TETRABROMO-1H-ISOINDOLE-1,3-DIONE: Similar structure but lacks the methoxyphenyl group.
4,5,6,7-TETRABROMO-2H-1,2,3-BENZOTRIAZOLE: Contains a benzotriazole moiety instead of the isoindole structure.
4,5,6,7-TETRABROMO-1H-BENZIMIDAZOLE: Features a benzimidazole core instead of isoindole.
Uniqueness
4,5,6,7-TETRABROMO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the methoxyphenyl group and multiple bromine atoms
Properties
Molecular Formula |
C15H7Br4NO3 |
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Molecular Weight |
568.8 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(2-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Br4NO3/c1-23-7-5-3-2-4-6(7)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
XHWZPDRDVHTOBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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